Home > Products > Building Blocks P6362 > 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one - 5053-14-5

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-319532
CAS Number: 5053-14-5
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the CAS Number: 5053-14-5 . It has a molecular weight of 246.31 .

Molecular Structure Analysis

The InChI Code for “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is 1S/C14H18N2O2/c17-13-15-11-14 (18-13)6-8-16 (9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2, (H,15,17) .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a)

  • Compound Description: This compound is a potent and selective tachykinin NK2 receptor antagonist. It exhibits high affinity for NK2 receptors and demonstrates 1000-fold selectivity over NK1 receptors in guinea pig trachea. []

8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8)

  • Compound Description: This compound exhibits antihypertensive activity and acts as an alpha-adrenergic blocker, displaying a preference for alpha 1-adrenoceptor antagonism. Studies in dogs revealed its potential for lowering blood pressure but also indicated a risk of orthostatic hypotension at therapeutically effective doses. [, ]
  • Relevance: This compound shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The key structural difference lies in the 8-position substituent, where this compound has a 2-(3-indolyl)ethyl group instead of a benzyl group. This difference in substituent likely contributes to the compound's observed antihypertensive activity and alpha-adrenergic blocking properties. []

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29)

  • Compound Description: This compound acts as an alpha-adrenergic blocker, primarily antagonizing alpha 2-adrenoceptors. While it effectively lowers blood pressure, studies in dogs suggest a potential risk of orthostatic hypotension at therapeutic doses. []
  • Relevance: This compound shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Notably, it differs by having a 3-methyl group and a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl substituent at the 8-position instead of a benzyl group. These structural variations likely influence its alpha 2-adrenoceptor antagonist activity and antihypertensive effects. []

4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one (38)

  • Compound Description: This compound was designed as a mixed alpha- and beta-adrenergic receptor blocker for potential antihypertensive activity. While it successfully lowered blood pressure, it did not demonstrate beta-adrenergic blocking effects. []
  • Relevance: This compound is structurally similar to 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, sharing the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure. The key distinction lies in the substituents. Instead of a benzyl group at the 8-position, it possesses a 4-ethyl group and a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group. These structural modifications contribute to its antihypertensive properties, primarily through alpha-adrenergic receptor blockade. []

(S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one (42)

  • Compound Description: This compound was designed as a mixed alpha- and beta-adrenergic receptor blocker, aiming to achieve antihypertensive effects. While it effectively lowered blood pressure, it did not exhibit beta-adrenergic blocking activity. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5]decan-2-one (3s)

  • Compound Description: This compound demonstrates potent tachykinin NK2 receptor antagonist activity, similar in binding affinity to its structural analogue, 3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a). []

2-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one (3t)

  • Compound Description: This compound exhibits comparable tachykinin NK2 receptor binding affinity to its structural analogues, 3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a) and 3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5]decan-2-one (3s). []

8-{4,4-bis(4-fluorophenyl)butyl}-3-1,1-dimethylethyl)-4-methylene-1-oxa-3,8-diazaspiro{4,5}decan-2-one (RGH-2716/TDN-345)

  • Compound Description: This drug exhibits neuroprotective properties, protecting ischemic brain tissue from energy loss. It blocks veratridine-induced release of dopamine and norepinephrine in rat brain slices. Its mechanism of action involves preventing intracellular calcium elevation and inhibiting voltage-gated sodium channels in neurons. This drug is under development for memory enhancement and neuroprotection. []
  • Compound Description: This compound is a derivative of 1-oxa-3,8-diazaspiro[4.5]decan-2-one with potential pharmaceutical applications. []

8-[3-Chloro-5-(1-methyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c]isothiazol-5-yl)-pyridin-4-yl]-1-oxa-3,8-diaza-spiro[4.5]decan-2-one

  • Compound Description: This compound is a ligand for CDK8-CYCC, which is a protein complex involved in various cellular processes. []

6-hydroxy-10-phenyl-8-thioxo-2-oxa-7,9-diazaspiro[4.5]decan-1-one

  • Compound Description: This compound is a product of α-thioureidoalkylation of the sodium enolate of 2-formyl-γ-butyrolactone with N-[(phenyl)(tosyl)methyl]thiourea. []
  • Relevance: This compound belongs to the same spirocyclic family as 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one but differs significantly in its core structure. It has a 2-oxa-7,9-diazaspiro[4.5]decan-1-one core with additional hydroxyl and thioxo substituents. This variation in the core structure and the presence of additional functional groups make it distinct from the target compound. []
Overview

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a synthetic compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure. This compound features a benzyl group at the 8-position and an oxa (oxygen-containing) moiety in its framework, contributing to its potential biological activity. The compound is notable for its applications in medicinal chemistry, particularly in drug discovery targeting various biological pathways.

Source

The compound can be synthesized through various methods, primarily involving multi-step organic reactions. Its structural complexity allows for diverse modifications, making it a versatile scaffold in pharmaceutical research.

Classification

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its structure. It is also categorized under spiro compounds, which are defined by having two or more rings sharing a single atom.

Synthesis Analysis

Methods

The synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves several key steps:

  1. Formation of the Spiro System: A common method includes the reaction of N-benzyl-4-piperidone with an amino acid amide, leading to the formation of the spiroimidazolidinone system.
  2. Functionalization: The benzyl group at the 8-position allows for further derivatization, which can enhance biological activity or modify physical properties.
  3. Purification: Products are often purified using techniques such as flash column chromatography to isolate the desired compound from by-products.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and solvents (e.g., methanol and tetrahydrofuran) to optimize yields and purity levels. The purity of synthesized compounds is typically assessed using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be represented using its chemical formula C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2. The structure features:

  • A spiro carbon connecting two cyclic systems.
  • A piperidine ring fused with an imidazolidinone ring.
  • A carbonyl group that enhances reactivity.

Data

The compound has a molecular weight of approximately 246.31 g/mol and can be represented using various structural notations, including SMILES notation: O=C1NC2(CCN(CC3=CC=CC=C3)CC2)CO1.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is significant due to the presence of functional groups:

  1. Alkylation and Acylation: The nitrogen atoms can undergo alkylation or acylation reactions, allowing for the introduction of diverse substituents.
  2. Reduction and Condensation: The carbonyl group can participate in reduction or condensation reactions, further diversifying the compound's derivatives.

Technical Details

These reactions are often facilitated by catalysts or specific reagents under controlled conditions to ensure selectivity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves interaction with biological targets such as receptors or enzymes:

  1. Receptor Interaction: It has been identified as an agonist for the nociceptin/orphanin FQ opioid peptide receptor (NOP), which plays a role in pain modulation.
  2. Binding Affinity: Studies suggest that specific amino acid residues within the receptor's binding pocket are crucial for its activity.

Data

Research indicates that modifications on the spirocyclic scaffold can significantly influence binding affinity and selectivity towards various biological targets.

Physical and Chemical Properties Analysis

Physical Properties

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is typically described as a colorless oil or solid at room temperature, depending on purity and specific derivatives.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like methanol and tetrahydrofuran.
  • Stability: Stability under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from physicochemical analyses often guide modifications aimed at enhancing bioavailability and reducing metabolic clearance in drug development contexts.

Applications

Scientific Uses

The applications of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one extend across various fields:

  1. Drug Discovery: Its ability to target G protein-coupled receptors makes it valuable in developing new therapeutics for pain management and anxiety disorders.
  2. Chemical Biology: Derivatives can be utilized as tools for studying biological pathways or receptor interactions.
  3. Combinatorial Libraries: The synthetic versatility allows for creating libraries of related compounds for high-throughput screening in pharmaceutical research.

Properties

CAS Number

5053-14-5

Product Name

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

IUPAC Name

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)

InChI Key

IUIWIPRVGAAEOH-UHFFFAOYSA-N

SMILES

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.